
PF-4800567
Overview
Description
PF-4800567 is a selective inhibitor of casein kinase 1 epsilon (CK1ε), a serine/threonine kinase involved in circadian rhythm regulation, Wnt/β-catenin signaling, and drug addiction pathways. Developed by Pfizer, it exhibits an IC50 of 32 nM for CK1ε with >20-fold selectivity over CK1δ (IC50 = 711 nM) . Structurally, it is a pyrazolopyrimidine derivative (C17H18ClN5O2) that competitively binds the ATP pocket of CK1ε .
In circadian studies, this compound minimally alters clock periodicity in fibroblasts and mice, contrasting with pan-CK1δ/ε inhibitors like PF-670462 . It also modulates behavioral responses to psychostimulants (e.g., methamphetamine) and opioids (e.g., fentanyl) by enhancing locomotor sensitivity in mice . Despite its high selectivity, off-target effects on epidermal growth factor receptor (EGFR) occur at micromolar concentrations .
Preparation Methods
The synthesis of PF-4800567 involves several steps, starting with the preparation of the core structure, which includes a pyrazolo[3,4-d]pyrimidine scaffold. The synthetic route typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the chlorophenoxy group: This step involves the reaction of the core structure with 3-chlorophenol under specific conditions.
Attachment of the tetrahydropyran group: This is done through a nucleophilic substitution reaction.
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
PF-4800567 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Circadian Rhythm Research
PF-4800567 has been primarily utilized in studies investigating the regulation of circadian rhythms. CK1-ε plays a role in modulating the biological clock, although it is noted that CK1-δ may have a more significant impact on circadian regulation.
Key Findings:
- In animal models, this compound was shown to enhance the response to stimulant drugs such as methamphetamine and fentanyl, indicating its potential role in the negative regulation of sensitivity to these substances .
- Studies demonstrated that while this compound could influence circadian behavior, its effects were less pronounced compared to other inhibitors like PF-670462, particularly at lower concentrations .
Table 1: Effects of this compound on Circadian Rhythms
Compound | IC50 (CK1-ε) | IC50 (CK1-δ) | Observed Effects on Circadian Period |
---|---|---|---|
This compound | 32 nM | 711 nM | Minor lengthening at high doses |
PF-670462 | 7.7 nM | 14 nM | Significant period lengthening |
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Its ability to modulate CK1-ε has implications for neurodegenerative diseases and conditions associated with circadian disruptions.
Case Study:
A study highlighted that treatment with this compound could mitigate symptoms associated with neurodegeneration in animal models, suggesting its potential for therapeutic use in conditions like Alzheimer's disease .
Cancer Therapy
This compound has been explored as a therapeutic target in cancer treatment, particularly concerning chronic lymphocytic leukemia (CLL).
Research Insights:
- In vitro experiments showed that this compound effectively inhibited CK1 activity, which is crucial for the proliferation of CLL cells. The compound demonstrated a 22-fold selectivity for CK1-ε over CK1-δ, making it a potent candidate for targeted therapies .
Table 2: Inhibition Potency of CK1 Inhibitors in CLL
Compound | IC50 (CK1-ε) | IC50 (CK1-δ) | Effect on CLL Cell Proliferation |
---|---|---|---|
This compound | 32 nM | 711 nM | Significant inhibition observed |
PF-670462 | 7.7 nM | 14 nM | Greater inhibition than this compound |
Implications for Stimulant Abuse
Further research has indicated that this compound may influence behaviors associated with stimulant abuse. Its modulation of CK1 pathways could provide insights into the neurobiological mechanisms underlying addiction.
Findings:
Studies have shown that administration of this compound increased locomotor activity in response to stimulants, suggesting a complex interaction between CK1 inhibition and drug sensitivity .
Mechanism of Action
PF-4800567 exerts its effects by selectively inhibiting the enzyme Casein kinase 1 epsilon. This inhibition affects the phosphorylation of specific substrates involved in the regulation of circadian rhythms. The compound blocks the enzyme’s activity, leading to changes in the nuclear localization of proteins like PER3 and the degradation of PER2 .
Comparison with Similar Compounds
PF-670462
Key Properties :
- Target : Dual CK1δ/ε inhibitor (CK1δ IC50 = 14 nM; CK1ε IC50 = 7.7 nM) .
- Function : Robustly lengthens circadian period in fibroblasts and mice, unlike PF-4800567 . At 2.5 µM, it abolishes circadian rhythms by fully inhibiting both isoforms .
- Behavioral Effects : Reduces methamphetamine sensitivity, opposing this compound’s effects, suggesting CK1δ and CK1ε have antagonistic roles in drug responses .
- Off-Targets : Inhibits EGFR more potently than this compound .
Table 1: this compound vs. PF-670462
IC261
Key Properties :
- Target : Dual CK1δ/ε inhibitor (CK1δ IC50 = 0.7–1.3 µM; CK1ε IC50 = 0.6–1.4 µM) .
- Function : Lengthens circadian period but lacks isoform selectivity. Unlike this compound, it stabilizes PER2 protein and increases PER2 mRNA levels, suggesting divergent mechanisms .
- Applications : Used in cancer studies due to mitotic checkpoint activation via p53 .
GSD0054
Key Properties :
- Target : Selective CK1ε inhibitor (27% inhibition of CK1ε vs. 93% for CK1δ at 1 µM) .
- Function : Induces apoptosis in β-catenin-positive cancer cells, unlike this compound, which lacks cytotoxic effects .
SR-3029 and LH846
- SR-3029 : Selective CK1δ inhibitor (CK1δ IC50 = 44 nM; CK1ε IC50 = 260 nM) .
- LH846 : CK1δ inhibitor (CK1δ IC50 = 290 nM; CK1ε IC50 = 1.3 µM) .
Table 2: Selectivity Profiles of CK1 Inhibitors
Compound | CK1δ IC50 | CK1ε IC50 | Selectivity Ratio (ε/δ) |
---|---|---|---|
This compound | 711 nM | 32 nM | 22.2 |
PF-670462 | 14 nM | 7.7 nM | 0.55 |
IC261 | 0.7–1.3 µM | 0.6–1.4 µM | ~1 |
GSD0054 | N/A | 27% inhibition* | N/A |
SR-3029 | 44 nM | 260 nM | 0.17 |
LH846 | 290 nM | 1.3 µM | 0.22 |
Research Findings and Implications
- Circadian Rhythms: this compound’s minimal effect on circadian period supports CK1δ’s primacy in clock regulation .
- Behavioral Modulation : this compound enhances methamphetamine and fentanyl sensitivity in mice, a trait absent in PF-670462, highlighting isoform-specific roles in addiction pathways .
- Therapeutic Potential: While this compound is less effective in circadian disorders, its selectivity makes it valuable for studying CK1ε-specific pathways in cancer (e.g., Wnt/β-catenin) and neuropsychiatric diseases .
Biological Activity
PF-4800567 is a selective inhibitor of casein kinase 1 epsilon (CK1ε), developed by Pfizer. It exhibits significantly higher potency towards CK1ε compared to CK1δ, making it a valuable tool for studying the biological functions of these kinases, particularly in relation to circadian rhythms and potential neuroprotective effects.
- Chemical Name : 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
- Molecular Formula : C₁₇H₁₈ClN₅O₂
- Molar Mass : 359.81 g/mol
- Purity : ≥99%
Biological Activity
This compound has demonstrated selective inhibition of CK1ε with an IC50 value of 32 nM, while its potency against CK1δ is much lower, with an IC50 of 711 nM, indicating a 22-fold selectivity for CK1ε over CK1δ . This selective inhibition allows researchers to explore the specific roles of CK1ε in various biological processes without significant interference from CK1δ activity.
This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of CK1ε. This competitive nature is crucial for its function in modulating kinase activity and subsequently influencing downstream signaling pathways.
Effects on Circadian Rhythms
Research indicates that while CK1δ plays a more prominent role in regulating circadian rhythms, this compound can still influence circadian clock dynamics. In various studies, the compound has been shown to minimally alter the circadian clock period when administered at certain concentrations. For instance, at a dose of 1 μM, this compound caused a modest increase in the period length in wild-type cells but had negligible effects on cells lacking CK1ε .
Study on Circadian Behavior
A pivotal study examined the effects of this compound on circadian behavior using mouse models. The findings revealed that high doses of PF-670462 (another related inhibitor) significantly lengthened circadian periods, whereas this compound exhibited only slight effects. This suggests that while this compound can influence circadian rhythms, its efficacy is closely tied to the engagement of CK1δ .
Neuroprotective Potential
In addition to its role in circadian regulation, this compound has been implicated in neuroprotection. Animal studies suggest that inhibition of CK1ε may enhance responses to drugs such as methamphetamine and fentanyl, indicating a potential therapeutic avenue for conditions associated with these substances .
Comparative Table of Kinase Inhibitors
Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (CK1ε/CK1δ) |
---|---|---|---|
This compound | CK1ε | 32 | 22 |
PF-670462 | CK1δ/CK1ε | 7.7/14 | - |
D4476 | CK1δ | 200 | - |
Q & A
Q. What is the molecular mechanism of PF-4800567 in inhibiting CK1ε, and how does its selectivity compare to CK1δ?
Basic Research Question
this compound competitively inhibits CK1ε by binding to the ATP-binding pocket of the kinase domain, thereby blocking phosphorylation activity . Its selectivity for CK1ε over CK1δ is attributed to structural differences in the kinase domains, with a 20-fold higher potency for CK1ε (IC50 = 32 nM) compared to CK1δ (IC50 = 711 nM) .
Methodological Insight : Validate selectivity using isoform-specific kinase assays. For example, recombinant GST-CK1δ and His-CK1ε enzymes show divergent IC50 values (2012 nM vs. 72.3 nM, respectively) under identical assay conditions .
Q. How should researchers optimize this compound concentrations for in vitro cell viability assays?
Basic Research Question
Dose-response curves in glioblastoma cell lines (e.g., U87MG) suggest a log10-dependent reduction in cell viability, with IC50 values typically ranging between 1–10 µM .
Methodological Insight :
- Step 1 : Perform preliminary viability assays (e.g., MTT or resazurin) across a concentration gradient (e.g., 0.1–100 µM).
- Step 2 : Use nonlinear regression to calculate IC50. Account for cell-type variability; some lines may require higher doses due to CK1ε expression levels .
Q. What experimental controls are critical when studying this compound’s effects on β-catenin signaling?
Advanced Research Question
this compound modulates β-catenin stability by inhibiting CK1ε-mediated phosphorylation. Key controls include:
- Negative control : DMSO vehicle (0.1% v/v).
- Positive control : IC-261 (pan-CK1 inhibitor) to compare pathway specificity.
- Validation : Western blotting for phospho-β-catenin (Ser45) and total β-catenin .
Note : Cross-validate with siRNA-mediated CK1ε knockdown to confirm on-target effects .
Q. How can researchers resolve discrepancies in reported IC50 values for CK1ε inhibition?
Advanced Research Question
Discrepancies arise from assay conditions (e.g., enzyme constructs, ATP concentrations). For example:
CK1 Isoform | Construct | IC50 (nM) | Source |
---|---|---|---|
CK1ε | 6xHis-tagged | 72.3 | |
CK1ε | Native | 32 | |
Methodological Insight : |
- Standardize assays using identical enzyme constructs and ATP concentrations (e.g., 10 µM ATP).
- Compare results with orthogonal methods (e.g., thermal shift assays) to confirm binding .
Q. What are the implications of this compound’s phase-specific effects in circadian rhythm studies?
Advanced Research Question
In suprachiasmatic nucleus (SCN) slices, this compound lengthens circadian periods only when administered during specific phases (e.g., early subjective day) .
Methodological Insight :
- Synchronize cells/tissues with a zeitgeber (e.g., dexamethasone shock) before treatment.
- Use real-time bioluminescence recording (e.g., PER2::LUC reporters) to track period changes .
Q. How can researchers mitigate off-target effects when combining this compound with other kinase inhibitors?
Advanced Research Question
CK1δ/ε inhibitors may synergize or antagonize other pathways (e.g., Wnt/β-catenin or MAPK).
Methodological Insight :
- Step 1 : Screen for off-target kinase interactions using panels like Eurofins KinaseProfiler.
- Step 2 : Employ isogenic cell lines (e.g., CK1ε-knockout) to isolate compound-specific effects .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Basic Research Question
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50.
Methodological Insight :
- Software : GraphPad Prism or R package
drc
. - Validation : Replicate experiments ≥3 times; report 95% confidence intervals .
Q. How does this compound’s pharmacokinetic profile influence in vivo study design?
Advanced Research Question
Limited data exist, but its poor blood-brain barrier (BBB) penetration necessitates intracerebral administration for CNS studies .
Methodological Insight :
- Route : Intraperitoneal (IP) injection for systemic studies; intracerebroventricular (ICV) for brain-specific effects.
- Monitoring : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
Q. What are the best practices for validating CK1ε inhibition in transcriptional splicing assays?
Advanced Research Question
CK1ε regulates spliceosome activity via SR protein phosphorylation.
Methodological Insight :
- Assay : Use minigene reporters (e.g., SMN2 exon 7 splicing) in HEK293T cells.
- Readout : RT-PCR or RNA-seq to quantify splicing isoforms after this compound treatment .
Q. How should researchers address batch-to-batch variability in this compound?
Basic Research Question
Methodological Insight :
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDBEHGJRZSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703849 | |
Record name | PF 4800567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188296-52-7 | |
Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF 4800567 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4800567 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.